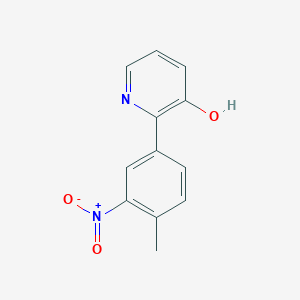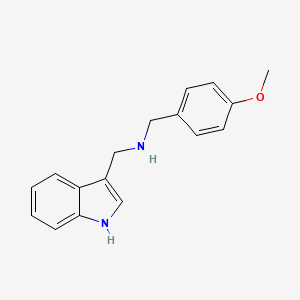
2-(4-Methyl-3-nitrophenyl)pyridin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methyl-3-nitrophenyl)pyridin-3-ol is an organic compound that belongs to the class of nitrophenylpyridines. This compound features a pyridine ring substituted with a nitrophenyl group, which includes a nitro group and a methyl group. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-3-nitrophenyl)pyridin-3-ol can be achieved through several methods. One common approach involves the nitration of pyridine derivatives. For instance, the reaction of pyridine and substituted pyridines with dinitrogen pentoxide (N₂O₅) in an organic solvent yields the N-nitropyridinium ion. This intermediate can then be reacted with sulfur dioxide (SO₂) and bisulfite (HSO₃⁻) in water to obtain 3-nitropyridine
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and alkylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methyl-3-nitrophenyl)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the positions ortho and para to the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions may involve reagents such as sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 2-(4-Methyl-3-aminophenyl)pyridin-3-ol, while electrophilic substitution with bromine can produce 2-(4-Bromo-3-nitrophenyl)pyridin-3-ol.
Scientific Research Applications
2-(4-Methyl-3-nitrophenyl)pyridin-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Methyl-3-nitrophenyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as an inhibitor or activator of specific enzymes, influencing metabolic pathways and cellular processes.
Comparison with Similar Compounds
2-(4-Methyl-3-nitrophenyl)pyridin-3-ol can be compared with other nitrophenylpyridine derivatives, such as:
2-(4-Nitrophenyl)pyridin-3-ol: Lacks the methyl group, which may affect its reactivity and biological activity.
2-(4-Methylphenyl)pyridin-3-ol: Lacks the nitro group, resulting in different chemical and biological properties.
2-(3-Nitrophenyl)pyridin-3-ol: The position of the nitro group is different, which can influence the compound’s reactivity and interactions.
The uniqueness of this compound lies in the specific combination of the nitro and methyl groups, which imparts distinct chemical and biological properties that are valuable for various applications.
Properties
IUPAC Name |
2-(4-methyl-3-nitrophenyl)pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c1-8-4-5-9(7-10(8)14(16)17)12-11(15)3-2-6-13-12/h2-7,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMPDRVXKSAHKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C=CC=N2)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[1-[(2,6-Difluorophenyl)methyl]triazol-4-yl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B5660371.png)
![4-{[4-(CARBOXYMETHYL)PHENYL]CARBAMOYL}BUTANOIC ACID](/img/structure/B5660375.png)
![1-(phenylacetyl)-4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B5660382.png)
![5-bromo-N-[4-(diethylamino)phenyl]-2-furamide](/img/structure/B5660387.png)
![(1S,5R)-6-(2-chlorophenyl)sulfonyl-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide](/img/structure/B5660393.png)
![5-[4-(piperidin-1-ylmethyl)phenyl]pyridin-2(1H)-one](/img/structure/B5660398.png)
![8-[(1,3-dimethyl-1H-1,2,4-triazol-5-yl)methyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B5660404.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-3-piperidin-3-ylbenzamide](/img/structure/B5660412.png)
![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(3R,4S)-1-methylsulfonyl-4-propylpyrrolidin-3-yl]acetamide](/img/structure/B5660414.png)
![N-[1,1-bis(trifluoromethyl)propyl]-N'-(2-methoxyphenyl)urea](/img/structure/B5660415.png)
![methyl 4-[4-morpholinyl(3-pyridinyl)acetyl]-1-piperazinecarboxylate](/img/structure/B5660434.png)

![[(3S,4R)-3,4-dihydroxy-4-methylpiperidin-1-yl]-(1-methylbenzimidazol-5-yl)methanone](/img/structure/B5660447.png)
![2-(2-methoxyethyl)-9-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5660466.png)
